molecular formula C16H15N3O4 B2820413 N1-(3-(benzofuran-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 2034380-04-4

N1-(3-(benzofuran-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2820413
CAS No.: 2034380-04-4
M. Wt: 313.313
InChI Key: JHMZTNLLBLUPSK-UHFFFAOYSA-N
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Description

N1-(3-(benzofuran-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide: is a synthetic organic compound that features a benzofuran moiety linked to an isoxazole ring through an oxalamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-(benzofuran-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide typically involves the following steps:

    Formation of Benzofuran-2-yl Propylamine: This intermediate is synthesized by reacting benzofuran with propylamine under suitable conditions.

    Formation of Isoxazol-3-yl Oxalamide: Isoxazole is reacted with oxalyl chloride to form isoxazol-3-yl oxalamide.

    Coupling Reaction: The final step involves coupling benzofuran-2-yl propylamine with isoxazol-3-yl oxalamide under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzofuran moiety can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The isoxazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The oxalamide linkage can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.

    Reduction: Formation of reduced isoxazole derivatives.

    Substitution: Formation of substituted oxalamide derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various chemical conditions.

Biology:

  • Investigated for potential biological activity, including antimicrobial and anticancer properties.
  • Used in the study of enzyme inhibition and protein-ligand interactions.

Medicine:

  • Explored as a potential therapeutic agent due to its unique structural features.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the development of new materials with specific properties.
  • Applied in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which N1-(3-(benzofuran-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzofuran and isoxazole moieties. These interactions may involve hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of biological pathways.

Comparison with Similar Compounds

  • N1-(3-(benzofuran-2-yl)propyl)-N2-(isoxazol-3-yl)acetamide
  • N1-(3-(benzofuran-2-yl)propyl)-N2-(isoxazol-3-yl)urea
  • N1-(3-(benzofuran-2-yl)propyl)-N2-(isoxazol-3-yl)carbamate

Uniqueness:

  • The presence of the oxalamide linkage distinguishes N1-(3-(benzofuran-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide from similar compounds.
  • The combination of benzofuran and isoxazole moieties provides unique chemical and biological properties.
  • The compound’s ability to undergo various chemical reactions makes it versatile for different applications.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c20-15(16(21)18-14-7-9-22-19-14)17-8-3-5-12-10-11-4-1-2-6-13(11)23-12/h1-2,4,6-7,9-10H,3,5,8H2,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMZTNLLBLUPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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